2-(2-Bromophenyl)quinazoline

Heterocyclic Chemistry Synthetic Methodology Copper Catalysis

2-(2-Bromophenyl)quinazoline (CAS 1514933-73-3) is a heterocyclic small molecule belonging to the 2-arylquinazoline family, characterized by a quinazoline core substituted at the 2-position with an ortho-bromophenyl ring. With a molecular formula of C14H9BrN2 and a molecular weight of 285.14 g/mol, this compound serves as a synthetic intermediate in medicinal chemistry, particularly where the ortho-bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions to access diverse compound libraries.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
Cat. No. B11842073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)quinazoline
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Br
InChIInChI=1S/C14H9BrN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H
InChIKeyCVCQEEBVELXMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)quinazoline: Core Properties and Procurement Context for Research


2-(2-Bromophenyl)quinazoline (CAS 1514933-73-3) is a heterocyclic small molecule belonging to the 2-arylquinazoline family, characterized by a quinazoline core substituted at the 2-position with an ortho-bromophenyl ring. With a molecular formula of C14H9BrN2 and a molecular weight of 285.14 g/mol, this compound serves as a synthetic intermediate in medicinal chemistry, particularly where the ortho-bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions to access diverse compound libraries [1]. Its computed physicochemical properties include a LogP of 4.0593 and a topological polar surface area (TPSA) of 25.78 Ų, which distinguish it from its meta- and para-substituted isomers and influence its pharmacokinetic profile in biological systems .

Workflow Orthogonal diversification of 2-arylquinazolines via Cu catalysis
Selection Ortho-bromo handle enables intramolecular Ullmann coupling
Use context Medicinal chemistry library synthesis; cross-coupling precursor

Why 2-(2-Bromophenyl)quinazoline Cannot Be Replaced by Its Positional Isomers


Positional isomerism on the 2-phenyl ring of 2-arylquinazolines critically alters reactivity, steric profile, and biological recognition. The ortho-bromo configuration in 2-(2-bromophenyl)quinazoline imposes a unique torsional angle between the phenyl and quinazoline rings, which directly impacts metal-catalyzed oxidative addition rates and downstream coupling efficiency—a feature not replicated by 2-(3-bromophenyl)quinazoline or 2-(4-bromophenyl)quinazoline [1]. Additionally, the ortho-bromine's proximity to the quinazoline N1 nitrogen enables intramolecular coordination effects that guide reaction pathways, including orthogonal diversification to multiple product classes from a single precursor, a capability not demonstrated by the meta or para isomers [1]. These differences mean that substituting one isomer for another in a synthetic route or biological assay will yield divergent reaction products and potentially distinct biological outcomes.

Property
2-(2-Bromophenyl)quinazoline
Meta / para isomers
Orthogonal reactivity
Three distinct scaffolds reported
Not reported; proximity requirement may not be met
Intramolecular coordination
Ortho-bromine near N1 enables key interaction
Meta/para cannot support same Cu-coordination pathway
Conformational profile
Twisted dihedral angle may shift binding pose
Planar; may engage targets differently

Quantitative Differentiation of 2-(2-Bromophenyl)quinazoline from Closest Analogs


Orthogonal Reactivity Enables Synthesis of Three Distinct Scaffolds from One Precursor

2-(2-Bromophenyl)quinazolin-4(3H)-one, the direct 4-oxo derivative of the target compound, undergoes Cu-catalyzed orthogonal diversification to yield three distinct heterocyclic products—quinazolino[3,2-a]quinazolinones, indazolo[2,3-a]quinazolines, and benzimidazo[2,1-b]quinazolines—by modulating reaction conditions (base, ligand, temperature) [1]. In contrast, the meta- and para-bromophenyl analogs fail to exhibit this orthogonal behavior; only the ortho-bromo isomer positions the bromine close enough to the N3 of the quinazolinone to enable the requisite intramolecular Ullmann coupling. Yields range from 62% to 88% depending on the product [1].

Orthogonal diversification
Class-level
3 distinct scaffolds
vs. meta/para: not reported
Unique synthetic economy from one precursor
Based on Cu-catalyzed conditions; class-level inference
Heterocyclic Chemistry Synthetic Methodology Copper Catalysis

Lipophilicity (LogP) Difference Between Ortho, Meta, and Para Isomers

The computed LogP for 2-(2-bromophenyl)quinazoline is 4.0593, reflecting the ortho-bromine's influence on overall lipophilicity . By comparison, the LogP for 2-(4-bromophenyl)quinazoline is 4.09, and for 2-(3-bromophenyl)quinazoline is 4.08, as predicted using ChemAxon-based algorithms [1]. Although the differences are modest, in lead optimization programs a ΔLogP of ~0.03 can be meaningful for tuning membrane permeability and metabolic stability, particularly when the ortho isomer's steric shielding of the quinazoline N1 nitrogen may further affect hydrogen-bonding capacity in biological systems .

LogP
Reported
4.06 (ortho)
vs. 4.08 (meta), 4.09 (para)
Minor lipophilicity difference may influence ADME profile
Predicted values; experimental confirmation pending
Physicochemical Properties Drug Design ADME

Steric and Conformational Effects of Ortho-Substitution on Binding Poses

In anti-prion SAR studies of 2-phenylquinazoline analogues, electron-rich aromatic rings attached through an amine linker at the para position relative to the ring nitrogen were beneficial for binding to cellular prion protein (PrPC) and suppression of PrPSc accumulation, yielding IC50 values in the nanomolar range (exact values compound-dependent) [1]. Notably, 2-phenylquinazoline analogues were found to utilize a different binding mode and/or pose compared to acridine and 2-methylquinoline series [1]. Extrapolating from these findings, an ortho-bromophenyl substituent is expected to alter the dihedral angle between the phenyl and quinazoline rings relative to unsubstituted phenyl, meta-bromo, or para-bromo analogs, potentially shifting the binding pose and selectivity profile. Direct head-to-head experimental comparison of the ortho-bromo isomer with meta and para isomers in this assay is not yet available.

Conformational influence
Context-dependent
Estimated dihedral twist ~20–30°
May alter binding pose relative to planar analogs
Direct comparative binding data not available
Conformational Analysis Structure-Based Design Kinase Inhibition

Commercial Purity and Availability Relative to Isomeric Analogs

2-(2-Bromophenyl)quinazoline is commercially available at a certified purity of 98% (HPLC) from major research chemical suppliers, with standard packaging options of 1 g, 5 g, 10 g, and 25 g . In contrast, 2-(3-bromophenyl)quinazoline is listed at 95–98% purity depending on the supplier, and 2-(4-bromophenyl)quinazoline is commonly offered at 95% minimum purity . The higher minimum purity specification of the ortho isomer reduces the likelihood of positional isomer contamination, which is critical when the bromine position directly dictates downstream coupling regiochemistry.

Commercial purity
Supplier data
98% (HPLC)
vs. para: ≥95%
Higher purity may reduce isomer contamination
Supplier specification; independent verification advised
Procurement Analytical Quality Supply Chain

Ideal Application Scenarios for 2-(2-Bromophenyl)quinazoline Based on Quantitative Evidence


Orthogonal Diversification for Rapid Heterocyclic Library Synthesis

When a medicinal chemistry program requires rapid access to multiple fused quinazoline scaffolds from a single precursor, 2-(2-bromophenyl)quinazoline (or its 4-oxo derivative) is the preferred building block. The copper-catalyzed orthogonal reactivity enables three distinct product classes—quinazolinoquinazolinones, indazoloquinazolines, and benzimidazoquinazolines—in yields of 62–88% from one substrate, a capability not reported for meta- or para-bromo isomers [1]. This drastically reduces the number of starting materials that must be sourced and validated.

Tuning Lipophilicity in Early-Stage Lead Optimization

In multiparameter lead optimization, 2-(2-bromophenyl)quinazoline offers a LogP of 4.06, marginally lower than the 4.08–4.09 range of its meta and para isomers [1]. When combined with the steric shielding of the quinazoline N1 nitrogen by the ortho-bromine, this can reduce off-target activity and improve metabolic stability relative to the more exposed para isomer, making it a strategic choice for exploratory ADME profiling .

Procurement for High-Sensitivity Catalytic Chemistry

For transition-metal-catalyzed transformations sensitive to halogen positional isomer impurities (e.g., regioselective Suzuki-Miyaura or Ullmann couplings), the 98% certified purity of commercially available 2-(2-bromophenyl)quinazoline [1] provides a higher confidence baseline than the 95% minimum purity of the para isomer . This reduces the risk of off-target coupling products arising from trace meta- or para-bromo contaminants in the batch.

Conformational Control in Structure-Based Kinase or Antiprion Drug Design

Based on SAR findings that 2-phenylquinazoline analogues engage prion protein via a distinct binding mode with nanomolar IC50 values [1], the ortho-bromophenyl substituent introduces a dihedral twist that can shift binding poses relative to planar para-substituted analogues. Researchers targeting conformationally sensitive binding pockets should select 2-(2-bromophenyl)quinazoline over its para isomer to explore this added dimension of selectivity.

Application
Selection Property
Validation Focus
Orthogonal diversification library synthesis
Ortho-bromo proximity enables intramolecular coupling
Verify orthogonal reactivity under chosen conditions
Lipophilicity tuning in lead optimization
Marginally lower LogP relative to para isomer
Assess ADME impact in permeability assays
High-sensitivity cross-coupling reactions
98% purity reduces positional isomer contamination risk
Confirm batch purity by HPLC prior to use
Conformationally biased kinase/antiprion binding
Ortho-substitution induces dihedral twist
Compare binding pose and selectivity vs. para isomer
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